3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-1-(PYRIDINE-3-CARBONYL)THIOUREA
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Overview
Description
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-1-(PYRIDINE-3-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-1-(PYRIDINE-3-CARBONYL)THIOUREA typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the formation of an amide linkage between the benzothiazole moiety and the nicotinamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-1-(PYRIDINE-3-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-1-(PYRIDINE-3-CARBONYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-1-(PYRIDINE-3-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria and fungi . This inhibition can result in the death of the microorganism or the prevention of its growth.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Another benzothiazole derivative with potent antibacterial activity.
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazidoacetamide: Known for its anti-tubercular properties.
Uniqueness
3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROPHENYL]-1-(PYRIDINE-3-CARBONYL)THIOUREA is unique due to its specific combination of a benzothiazole moiety with a nicotinamide group
Properties
Molecular Formula |
C20H13ClN4OS2 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H13ClN4OS2/c21-15-8-7-13(23-20(27)25-18(26)12-4-3-9-22-11-12)10-14(15)19-24-16-5-1-2-6-17(16)28-19/h1-11H,(H2,23,25,26,27) |
InChI Key |
JSXDLWPURAUKAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CN=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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